An In-depth Technical Guide to the Chemical Structure of Cephalexin Sulfoxide
An In-depth Technical Guide to the Chemical Structure of Cephalexin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
Cephalexin, a first-generation cephalosporin antibiotic, is susceptible to oxidation, leading to the formation of cephalexin sulfoxide. This guide provides a comprehensive technical overview of the chemical structure of cephalexin sulfoxide, a significant degradation product and impurity. A detailed exploration of its stereochemistry, formation, and analytical characterization is presented. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of cephalexin-based pharmaceuticals.
Introduction: The Significance of Cephalexin Sulfoxide
Cephalexin is a widely prescribed β-lactam antibiotic effective against a broad spectrum of bacterial infections.[1] Its chemical stability is a critical factor in its efficacy and safety. Under oxidative conditions, the thioether group within the dihydrothiazine ring of cephalexin can be oxidized to a sulfoxide.[2][3] This transformation results in the formation of cephalexin sulfoxide, a molecule with distinct chemical and biological properties compared to the parent drug.
The presence of cephalexin sulfoxide in pharmaceutical formulations is of significant interest for several reasons:
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Reduced Antibacterial Activity: The oxidation of the sulfur atom generally leads to a decrease in antibacterial potency.
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Impurity Profiling: As a degradation product, cephalexin sulfoxide is a critical impurity that must be monitored to ensure the quality, safety, and efficacy of cephalexin drug products.[4]
-
Forced Degradation Studies: Understanding the formation of cephalexin sulfoxide is essential in forced degradation studies, which are crucial for assessing the stability of drug substances and products.[2][3][5][6]
This guide will delve into the nuanced structural details of cephalexin sulfoxide, providing a foundation for its accurate identification and quantification.
Unraveling the Chemical Structure
The core structure of cephalexin sulfoxide retains the essential bicyclic β-lactam framework of cephalexin. The key modification is the oxidation of the sulfur atom at position 5 of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system to a sulfoxide group.
Molecular Formula: C₁₆H₁₇N₃O₅S
Molecular Weight: 363.39 g/mol
Stereochemistry: The Emergence of Diastereomers
A crucial aspect of the chemical structure of cephalexin sulfoxide is the introduction of a new stereocenter at the sulfur atom upon oxidation. This results in the formation of two diastereomers: the (R)-sulfoxide and the (S)-sulfoxide. These diastereomers arise from the pyramidal geometry of the sulfoxide group, where the oxygen atom and the lone pair of electrons on the sulfur create a chiral center.
The full IUPAC names for the diastereomers are:
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(5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide (Cephalexin R-sulfoxide)
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(5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide (Cephalexin S-sulfoxide)
The presence of these two diastereomers necessitates the use of stereospecific analytical methods for their separation and characterization.
Formation of Cephalexin Sulfoxide: An Oxidation Story
Cephalexin sulfoxide is primarily formed through the oxidation of cephalexin. This process can occur during synthesis, storage, or as a result of forced degradation studies.[4] Common oxidizing agents that can induce this transformation include hydrogen peroxide and metal ions.[2][3]
The oxidation of the thioether in cephalexin is a well-documented reaction. The non-bonding electrons on the sulfur atom are susceptible to attack by electrophilic oxygen species, leading to the formation of the S=O bond.
Diagram: Oxidation of Cephalexin to Cephalexin Sulfoxide Diastereomers
Caption: Oxidation of the thioether in cephalexin yields a mixture of (R)- and (S)-sulfoxide diastereomers.
Analytical Characterization: Identifying the Sulfoxide
The definitive identification and quantification of cephalexin sulfoxide require a combination of advanced analytical techniques.
Spectroscopic Analysis
While specific, publicly available spectral data for cephalexin sulfoxide is scarce, the following outlines the expected characteristics based on the analysis of similar compounds and information from commercial suppliers of reference standards.
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of cephalexin sulfoxide is expected to show characteristic shifts in the protons adjacent to the sulfoxide group (the methylene protons of the dihydrothiazine ring) compared to cephalexin. The introduction of the sulfoxide creates a more complex splitting pattern for these protons due to the diastereotopic environment. The chemical shifts of other protons in the molecule will also be influenced, albeit to a lesser extent.
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¹³C NMR: The carbon NMR spectrum will show a downfield shift for the carbons directly bonded to the sulfoxide group due to the deshielding effect of the electronegative oxygen atom.
Table 1: Predicted Key NMR Signal Differences between Cephalexin and Cephalexin Sulfoxide
| Moiety | Cephalexin (Predicted) | Cephalexin Sulfoxide (Predicted) | Rationale |
| CH₂ (dihydrothiazine ring) | Complex multiplets | Further complexity and downfield shift | Diastereotopic environment and deshielding from S=O |
| C (adjacent to S) | Shielded | Deshielded (downfield shift) | Electronegative oxygen on sulfur |
4.1.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the identification of cephalexin sulfoxide.
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Molecular Ion: In positive ion mode, cephalexin sulfoxide is expected to show a protonated molecular ion [M+H]⁺ at m/z 364.09. This is 16 mass units higher than the protonated molecular ion of cephalexin (m/z 348.11), corresponding to the addition of an oxygen atom.
Diagram: Conceptual MS Fragmentation of Cephalexin Sulfoxide
Caption: Conceptual fragmentation pathways of cephalexin sulfoxide in MS/MS.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of cephalexin and its related substances, including cephalexin sulfoxide.
4.2.1. Method Development Considerations
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Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of cephalosporins.[9][10][11]
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Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving optimal separation of the ionizable cephalexin and its sulfoxide.
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Diastereomer Separation: The separation of the (R)- and (S)-sulfoxide diastereomers can be challenging and may require specialized chiral stationary phases or optimization of mobile phase conditions on achiral columns.[12][13]
Experimental Protocol: Illustrative HPLC Method for Cephalexin and Impurities
This protocol is a general guideline and requires optimization for specific instrumentation and samples.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
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Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
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Gradient Elution:
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0-5 min: 5% B
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5-20 min: 5% to 40% B
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20-25 min: 40% B
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25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Justification of Experimental Choices:
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The C18 column provides good retention and selectivity for moderately polar compounds like cephalexin and its sulfoxide.
-
The ammonium acetate buffer helps to control the ionization state of the analytes and improve peak shape.
-
Gradient elution is necessary to separate compounds with a range of polarities, including the parent drug and its more polar sulfoxide degradation product.
Synthesis and Isolation
The preparation of pure cephalexin sulfoxide reference standards is essential for analytical method development and validation.
Synthetic Approach
A common method for the synthesis of cephalexin sulfoxide is the controlled oxidation of cephalexin.
Experimental Protocol: Synthesis of Cephalexin Sulfoxide
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Dissolution: Dissolve cephalexin in a suitable solvent, such as a mixture of acetic acid and water.
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Oxidation: Cool the solution in an ice bath and add a stoichiometric amount of an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise with stirring.
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Monitoring: Monitor the reaction progress by HPLC to observe the formation of the sulfoxide diastereomers and the consumption of the starting material.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).
-
Isolation: Adjust the pH of the solution to the isoelectric point of cephalexin sulfoxide to precipitate the product.
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Purification: The crude product, which will be a mixture of diastereomers, can be purified by recrystallization or preparative chromatography.
Self-Validation: The identity and purity of the synthesized cephalexin sulfoxide should be confirmed by NMR, MS, and HPLC analysis, comparing the data with expected values and, if available, a certified reference standard.
Separation of Diastereomers
The separation of the (R)- and (S)-sulfoxide diastereomers typically requires preparative HPLC with a chiral stationary phase or extensive optimization of achiral chromatographic conditions.
Diagram: Workflow for Synthesis and Isolation of Cephalexin Sulfoxide Isomers
Caption: General workflow for the synthesis and separation of cephalexin sulfoxide diastereomers.
Conclusion
A thorough understanding of the chemical structure of cephalexin sulfoxide is paramount for ensuring the quality and stability of cephalexin drug products. Its formation as a primary oxidation product necessitates robust analytical methods for its detection and quantification. The existence of (R)- and (S)-sulfoxide diastereomers adds a layer of complexity to its analysis, requiring stereospecific separation techniques. This guide has provided a detailed overview of the structural features, formation pathways, and analytical characterization of cephalexin sulfoxide to support the research and development efforts of professionals in the pharmaceutical industry.
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(PDF) RP -HPLC Developed Analytical Method for Cephalexin Determination in Pure and Pharmaceutical Preparations. (2020). ResearchGate. [Link]
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